Plk1/brd4-IN-1 -

Plk1/brd4-IN-1

Catalog Number: EVT-12542294
CAS Number:
Molecular Formula: C31H43N9O2
Molecular Weight: 573.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Plk1/brd4-IN-1 is a compound designed to inhibit both polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4). This dual inhibition is significant in the context of cancer therapy, especially for cancers where these proteins play critical roles in cell proliferation and survival. The compound's design is rooted in the understanding that simultaneous targeting of PLK1 and BRD4 can enhance therapeutic efficacy against various malignancies, particularly those resistant to single-agent therapies.

Source and Classification

Plk1/brd4-IN-1 is classified as a small-molecule dual inhibitor. It has been synthesized through structure-guided design approaches that leverage the molecular interactions between PLK1 and BRD4. The compound has shown potent inhibitory activity against both targets, with reported IC50 values of approximately 40 nM for PLK1 and 28 nM for BRD4, indicating its potential as an effective therapeutic agent in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Plk1/brd4-IN-1 involves several key steps, typically utilizing organic synthesis techniques such as:

  1. Structure-guided Design: Initial compounds are designed based on known structures of PLK1 and BRD4 inhibitors.
  2. Chemical Modifications: Iterative modifications are made to improve binding affinity and selectivity for the targets. For instance, substituents on the aromatic rings are optimized to enhance interactions with the active sites of PLK1 and BRD4 .
  3. Purification Techniques: Following synthesis, compounds are purified using methods such as silica gel column chromatography to isolate the desired product with high purity .

The synthesis process is characterized by mild reaction conditions, making it relatively straightforward while allowing for high yields of the target compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Plk1/brd4-IN-1 features a complex arrangement that facilitates binding to both PLK1 and BRD4. Key structural components include:

  • Aromatic Rings: These provide essential π-π stacking interactions with the bromodomain of BRD4.
  • Functional Groups: Specific functional groups are strategically placed to form hydrogen bonds with the active sites of both proteins.

Crystallographic studies have elucidated these interactions, confirming that modifications can significantly affect binding affinities .

Chemical Reactions Analysis

Reactions and Technical Details

Plk1/brd4-IN-1 undergoes several key chemical reactions during its synthesis:

  • Nucleophilic Substitution Reactions: Used to introduce various substituents on the aromatic rings.
  • Reduction Reactions: Employed to modify certain functional groups, enhancing the compound's pharmacological properties.
  • Cyclization Reactions: These may occur during intermediate steps to form stable cyclic structures critical for biological activity .

These reactions are carefully controlled to ensure high yield and purity of the final product.

Mechanism of Action

Process and Data

The mechanism of action for Plk1/brd4-IN-1 involves dual inhibition:

  • Inhibition of PLK1: By blocking PLK1 activity, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Inhibition of BRD4: Targeting BRD4 prevents its interaction with acetylated histones, thereby inhibiting transcriptional activation of oncogenes like MYC.

This dual inhibition results in a synergistic effect that enhances antitumor efficacy compared to single-target therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Plk1/brd4-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: The compound has a molecular weight conducive to good bioavailability.
  • Solubility: Solubility studies indicate favorable characteristics in aqueous environments, essential for effective drug formulation.
  • Stability: The compound shows stability under physiological conditions, which is crucial for maintaining therapeutic levels in vivo.

Comprehensive analyses using techniques such as NMR spectroscopy have confirmed these properties, aiding in further development .

Applications

Scientific Uses

Plk1/brd4-IN-1 holds promise for various scientific applications:

  • Cancer Therapy: Its primary application is as an anticancer agent targeting tumors where PLK1 and BRD4 are overexpressed.
  • Research Tool: The compound serves as a valuable tool in research settings to study the roles of PLK1 and BRD4 in cellular processes such as proliferation and apoptosis.
  • Combination Therapies: Its potential use in combination with other therapies could enhance treatment outcomes in resistant cancer types .

Properties

Product Name

Plk1/brd4-IN-1

IUPAC Name

4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C31H43N9O2

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C31H43N9O2/c1-5-25-29-37-36-20(2)40(29)26-18-32-31(35-28(26)39(25)19-21-9-7-6-8-10-21)34-24-12-11-22(17-27(24)42-4)30(41)33-23-13-15-38(3)16-14-23/h11-12,17-18,21,23,25H,5-10,13-16,19H2,1-4H3,(H,33,41)(H,32,34,35)/t25-/m1/s1

InChI Key

QUMCIHKVKQYNPA-RUZDIDTESA-N

Canonical SMILES

CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C

Isomeric SMILES

CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.